2-Keto-4-mercaptobutyric acid

Description

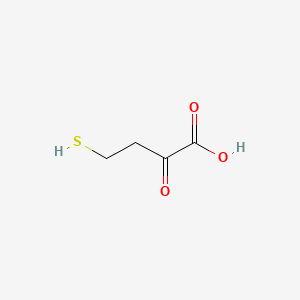

Structure

3D Structure

Properties

IUPAC Name |

2-oxo-4-sulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3S/c5-3(1-2-8)4(6)7/h8H,1-2H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDIDQKYCHSXXBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80195408 | |

| Record name | 2-Keto-4-mercaptobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4273-28-3 | |

| Record name | 4-Mercapto-2-oxobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4273-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Keto-4-mercaptobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004273283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Keto-4-mercaptobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature and Structural Analogs in Research

Systematic and Common Nomenclature of 2-Keto-4-Mercaptobutyric Acid

The chemical compound at the center of this article is known by several names within scientific literature, reflecting both systematic and common naming conventions. A clear understanding of this nomenclature is essential for navigating research databases and publications.

The systematic name for this compound, following the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 4-mercapto-2-oxobutanoic acid . This name precisely describes its chemical structure: a four-carbon butanoic acid backbone with a keto group at the second carbon (the alpha-keto acid) and a mercapto (thiol, -SH) group at the fourth carbon.

In common usage and within various research contexts, the compound is frequently referred to as This compound . This name remains widely recognized and is often used interchangeably with its systematic counterpart.

| Nomenclature Type | Name |

|---|---|

| Systematic (IUPAC) Name | 4-mercapto-2-oxobutanoic acid |

| Common Name | This compound |

Synonymous Academic Designations (e.g., 4-Mercapto-2-Oxobutyric Acid)

In academic and research literature, various synonyms for this compound are employed. One of the most common is 4-mercapto-2-oxobutyric acid , which is a direct rearrangement of the common name that still accurately describes the molecule's structure. Another designation found in scientific publications is alpha-keto-gamma-mercaptobutyric acid . This nomenclature specifies the positions of the functional groups relative to the carboxyl group, with the keto group at the alpha-carbon and the mercapto group at the gamma-carbon. The compound may also be referred to as the alpha-keto acid analog of homocysteine. nih.gov

Closely Related Alpha-Keto and Thiol Compounds in Research

The study of this compound is often contextualized by its relationship to other structurally and metabolically related compounds. These analogs, which include other alpha-keto acids and thiols, provide valuable insights into the biochemical pathways and functional roles of this class of molecules.

2-Hydroxy-4-Mercaptobutyric Acid (HMBA)

2-Hydroxy-4-mercaptobutyric acid (HMBA) is a structural analog of this compound where the keto group at the second carbon is replaced by a hydroxyl (-OH) group. Research has identified HMBA as a metabolite in the hyperthermophilic methanogen Methanocaldococcus jannaschii. researchgate.netoup.com In this organism, HMBA is part of a biosynthetic pathway where it is oxidized to 4-mercapto-2-oxobutyric acid (MOB), another name for this compound. researchgate.netoup.comchemicalbook.com This enzymatic conversion is catalyzed by L-sulfolactate dehydrogenase. researchgate.netoup.comchemicalbook.com The discovery of HMBA and its conversion to MOB has provided evidence for a novel biosynthetic route for the production of 3-mercaptopropionic acid in certain microorganisms. oup.comchemicalbook.com

4-Mercaptobutyric Acid (4MB)

4-Mercaptobutyric acid (4MB), also known as 4-thiobutyric acid or 4-sulfanylbutanoic acid, is another related compound that lacks the keto group at the second carbon. biosynth.comscbt.comchemspider.com It is a monocarboxylic acid with a thiol group at the fourth carbon. smolecule.comchemicalbook.com In research, 4MB has been investigated for its potential antioxidant and neuroprotective properties. smolecule.com It is also used as a chemical intermediate in the synthesis of various organic compounds. biosynth.com

| Compound Name | Chemical Formula | Key Structural Difference from this compound |

|---|---|---|

| This compound | C4H6O3S | - |

| 2-Hydroxy-4-mercaptobutyric acid (HMBA) | C4H8O3S | Hydroxyl group instead of a keto group at the C-2 position |

| 4-Mercaptobutyric acid (4MB) | C4H8O2S | Lacks the keto group at the C-2 position |

| 2-Keto-4-methylthiobutyric acid (KMBA) | C5H8O3S | Methylated thiol group (-S-CH3) instead of a free thiol group (-SH) |

| Homocysteine | C4H9NO2S | Amino group instead of a keto group at the C-2 position |

Distinction from 2-Keto-4-Methylthiobutyric Acid (KMBA)

It is crucial to distinguish this compound from 2-keto-4-methylthiobutyric acid (KMBA) , also known as 4-(methylthio)-2-oxobutanoic acid. drugbank.com The key difference lies in the thiol group: in this compound, it is a free thiol (-SH), whereas in KMBA, the sulfur atom is methylated (-S-CH3). hmdb.ca

KMBA is a well-studied alpha-keto acid analog of the essential amino acid methionine. nih.gov It is an intermediate in the methionine salvage pathway, where it can be transaminated to form methionine. nih.gov This metabolic relationship makes KMBA a subject of interest in nutritional and metabolic research, particularly in the context of animal feed and clinical nutrition. researchgate.net

Homocysteine (2-Amino-4-Mercaptobutyric Acid) and its Metabolic Linkages

Homocysteine is a non-proteinogenic amino acid that is structurally very similar to this compound, with an amino group (-NH2) at the second carbon instead of a keto group. It is a critical intermediate in the metabolism of methionine.

Biochemical Synthesis and Biosynthetic Pathways of 2 Keto 4 Mercaptobutyric Acid

Laboratory Synthesis Methodologies

The creation of 2-Keto-4-mercaptobutyric acid (KMB) in a laboratory setting can be approached through several strategic routes, including direct chemical reactions, enzymatic processes, and the modification of existing molecules.

Chemical Routes: Reaction of Pyruvic Acid with Cysteine and Decarboxylation

While a plausible synthetic route, detailed literature specifically describing the synthesis of this compound from the direct reaction of pyruvic acid with cysteine followed by decarboxylation is not extensively documented in the reviewed sources. This theoretical pathway would involve the nucleophilic addition of the thiol group from cysteine to the keto group of pyruvic acid, followed by a decarboxylation step to yield the final product.

Enzymatic Synthesis Strategies from Related Precursors

Enzymatic strategies offer a highly specific and efficient means of synthesizing alpha-keto acids. L-phenylalanine dehydrogenase from Brevibacterium species has been shown to catalyze the conversion of various α-keto acids, including the structurally similar 2-keto-4-(methylmercapto)butyric acid, into their corresponding L-amino acids. google.com This suggests the potential for a reverse reaction, starting from a corresponding amino acid to produce KMB.

Furthermore, engineered biosynthetic pathways in microorganisms like Escherichia coli have utilized pyruvate-dependent aldolases. rsc.org These enzymes facilitate the condensation of formaldehyde (B43269) with pyruvate (B1213749) to create 2-keto-4-hydroxybutyric acid, a key intermediate in the synthesis of 2,4-dihydroxybutyric acid. rsc.org This methodology highlights a potential strategy where a sulfur-containing aldehyde could be condensed with pyruvate to form the KMB backbone.

Chemical Modifications of Existing Alpha-Keto Acids for Derivatization

The modification of pre-existing acids serves as a viable route for creating derivatives of this compound. For instance, researchers have successfully synthesized (R)-4,4,4-trifluoro-2-mercaptobutyric acid starting from (S)-malic acid, demonstrating how a common chiral precursor can be chemically altered to introduce a thiol group and create a complex derivative. researchgate.netacs.org This approach, involving the transformation of functional groups on an existing keto or hydroxy acid skeleton, is a fundamental strategy in synthetic organic chemistry.

Endogenous Biosynthetic Mechanisms in Biological Systems

In nature, this compound, also known as 4-mercapto-2-oxobutyric acid (MOB), has been identified as a metabolite in specific microorganisms, where it participates in unique metabolic pathways. oup.comoup.com

Formation from Malate (B86768) Semialdehyde and Hydrogen Sulfide (B99878) (via 2-Hydroxy-4-Mercaptobutyric Acid)

In the hyperthermophilic methanogen Methanocaldococcus jannaschii, this compound (MOB) is part of a newly discovered biosynthetic pathway. oup.comoup.comresearchgate.net This pathway begins with the synthesis of 2-hydroxy-4-mercaptobutyric acid (HMBA) from malate semialdehyde and hydrogen sulfide. oup.comoup.com Subsequently, HMBA is oxidized to form MOB. This oxidation is an NAD-dependent reaction catalyzed by an L-sulfolactate dehydrogenase, an enzyme encoded by the MJ1425 gene. oup.comoup.comresearchgate.net This discovery identified HMBA and MOB as previously unreported natural products. oup.comoup.com

Table 1: Biosynthesis of this compound in M. jannaschii

| Step | Precursor | Enzyme | Product |

|---|---|---|---|

| 1 | Malate semialdehyde + Hydrogen sulfide | Not fully elucidated | 2-Hydroxy-4-mercaptobutyric acid (HMBA) |

This table details the two-step process for the biosynthesis of this compound as identified in Methanocaldococcus jannaschii. oup.comoup.comresearchgate.net

Role as an Intermediate in Methionine Metabolism Pathways

The closely related compound, 2-keto-4-methylthiobutyric acid (KMTB), is a well-established intermediate in the methionine salvage pathway, which regenerates methionine from its metabolic byproducts. nih.govnih.gov This pathway is crucial for maintaining the cellular pool of S-adenosyl-L-methionine (SAM), a universal methyl group donor. researchgate.net

In this pathway, KMTB is formed from 5'-methylthioadenosine. nih.gov KMTB can then be transaminated to form L-methionine, completing the salvage cycle. nih.govresearchgate.net The conversion of KMTB to methionine is a critical final step. nih.gov In some organisms, KMTB is also a precursor for other volatile sulfur compounds. For example, in the wine bacterium Oenococcus oeni, KMTB is a key intermediate for the synthesis of methanethiol (B179389) and dimethyl disulfide. nih.gov Research on anoxic coastal sediments has also shown that 2-Keto-4-methiolbutyrate can be demethiolated to yield methanethiol at the keto-acid level. researchgate.netcolab.ws This indicates that the breakdown of the methylated form can lead to thiol-containing compounds.

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | KMB, 4-mercapto-2-oxobutyric acid (MOB) |

| Pyruvic acid | |

| Cysteine | |

| 2-keto-4-(methylmercapto)butyric acid | KMTB, 2-Keto-4-methiolbutyrate, alpha-keto methionine |

| 2,4-dihydroxybutyric acid | |

| 2-keto-4-hydroxybutyric acid | |

| (R)-4,4,4-trifluoro-2-mercaptobutyric acid | |

| (S)-malic acid | |

| 2-Hydroxy-4-mercaptobutyric acid | HMBA |

| Malate semialdehyde | |

| Hydrogen sulfide | |

| L-methionine | Methionine |

| 5'-methylthioadenosine | |

| S-adenosyl-L-methionine | SAM |

| Methanethiol |

Intermediacy in the Methionine Salvage Pathway

The canonical methionine salvage pathway is a crucial metabolic cycle for regenerating the amino acid methionine from its derivative, 5'-methylthioadenosine (MTA), a byproduct of polyamine synthesis. In this pathway, the direct α-keto acid intermediate that undergoes transamination to form methionine is 2-keto-4-methylthiobutyric acid (KMTB). nih.govnih.gov This cycle ensures the conservation of the sulfur atom and the carbon skeleton of methionine. nih.gov

Current scientific literature establishes KMTB as the key intermediate in this pathway across a wide range of organisms. nih.govnih.gov While this compound is structurally related to KMTB by the absence of a methyl group on the sulfur atom, it is not documented as a direct intermediate in the established methionine salvage pathway. The pathway proceeds through several enzymatic steps from MTA to form 5-methylthioribulose-1-phosphate, which is then converted into KMTB. nih.gov This KMTB is the final precursor that is aminated to regenerate L-methionine. nih.gov

Involvement in Transamination Processes of Methionine

Transamination is a key biochemical reaction involving the transfer of an amino group, typically from an amino acid to a keto acid. The transamination of L-methionine is a well-documented process that primarily yields its corresponding α-keto acid, 2-keto-4-methylthiobutyric acid (KMTB). ontosight.ainih.govnih.gov This reaction is a critical step in both methionine catabolism and its biosynthesis from KMTB in various microorganisms, including the yeast Yarrowia lipolytica and the fungus Geotrichum candidum. nih.govnih.gov

While the direct transamination of methionine does not yield this compound, a related enzymatic process demonstrates the formation and subsequent transamination of a derivative of this compound. In a reaction catalyzed by L-amino acid oxidase, L-methionine sulfoximine (B86345) can be oxidized in the presence of a mercaptan, such as 2-mercaptoethanol. researchgate.net This process leads to a γ-exchange reaction, resulting in the formation of S-(hydroxyethyl)-2-keto-4-mercaptobutyric acid. researchgate.net This newly formed α-keto acid can then undergo enzymatic transamination with L-glutamine as the amino donor to produce the new amino acid, L-ω-hydroxyethionine. researchgate.net

Microbial Biosynthetic Routes

A significant biosynthetic role for this compound (referred to as 4-mercapto-2-oxobutyric acid or MOB in the literature) has been identified in the hyperthermophilic methanogen Methanocaldococcus jannaschii. researchgate.net In this archaeon, MOB serves as a key intermediate in a novel biosynthetic pathway that produces 3-mercaptopropionic acid (MPA), a thiol compound prevalent in marine environments. researchgate.net

The discovery was made during a non-targeted analysis of thiol-containing compounds in M. jannaschii, which identified MOB along with 2-hydroxy-4-mercaptobutyric acid (HMBA) as previously unreported natural products. researchgate.net The biosynthetic pathway involves the NAD-dependent oxidation of HMBA to produce MOB. This specific reaction is catalyzed by the enzyme L-sulfolactate dehydrogenase, which is encoded by the MJ1425 gene. researchgate.net MOB is then further processed within the cell to generate the final product, MPA.

Table 1: Biosynthetic Pathway of 3-Mercaptopropionic Acid in M. jannaschii

| Precursor | Enzyme | Gene | Product |

|---|---|---|---|

| 2-Hydroxy-4-mercaptobutyric acid (HMBA) | L-sulfolactate dehydrogenase | MJ1425 | This compound (MOB) |

| This compound (MOB) | (Not fully elucidated) | - | 3-Mercaptopropionic acid (MPA) |

Ethylene (B1197577), a simple gaseous hydrocarbon, is known as a plant hormone but is also produced by a variety of microorganisms, including bacteria and fungi, through pathways that utilize L-methionine as a precursor. nih.govusda.gov In these microbial pathways, the key intermediate derived from methionine is 2-keto-4-methylthiobutyric acid (KMTB), also referred to as 4-methylthio-2-oxobutyric acid. nih.govusda.govportlandpress.com

The process begins with the transamination of L-methionine to yield KMTB. usda.gov This step is crucial in microorganisms like the fungus Septoria musiva and various bacteria, including Escherichia coli SPAO and Chromobacterium violaceum. nih.govusda.gov KMTB is then converted into ethylene. In some bacteria, this conversion is stimulated by the presence of superoxide (B77818) radicals, which can be generated by compounds like menadione (B1676200) or paraquat. nih.gov Although many bacteria can convert exogenously supplied KMTB to ethylene, fewer are capable of performing the initial conversion of methionine to KMTB. nih.gov There is no scientific evidence to suggest that this compound is an intermediate in this microbial ethylene biosynthesis pathway.

Table 2: Microbial Ethylene Biosynthesis via Methionine

| Microorganism | Precursor | Key Intermediate | Product |

|---|---|---|---|

| Escherichia coli SPAO | L-Methionine | 2-Keto-4-methylthiobutyric acid (KMTB) | Ethylene |

| Chromobacterium violaceum | L-Methionine | 2-Keto-4-methylthiobutyric acid (KMTB) | Ethylene |

| Septoria musiva (fungus) | L-Methionine | 2-Keto-4-methylthiobutyric acid (KMTB) | Ethylene |

Metabolic Roles and Enzymatic Transformations of 2 Keto 4 Mercaptobutyric Acid

Core Metabolic Pathways and Functional Contributions

Central Role in Sulfur Metabolism

2-Keto-4-mercaptobutyric acid (KMTB) is a pivotal intermediate in sulfur metabolism. It serves as the direct ketoacid precursor of methionine. normalesup.org The transamination of KMTB, a reaction that can be catalyzed by enzymes like tyrosine aminotransferase, allows for the regeneration of methionine. normalesup.org This recycling process is significant as it conserves the carbon backbone of ribose. normalesup.org

Contribution to Volatile Sulfur Compound Production by Microorganisms

Microorganisms, particularly those involved in food fermentation like cheese ripening, utilize KMTB in the production of volatile sulfur compounds (VSCs). oup.comnih.gov L-methionine can be degraded via a transamination step to form 4-methylthio-2-oxobutyric acid (KMBA), which is a precursor to KMTB. oup.comnih.govoup.com The subsequent degradation of KMBA leads to an increase in the production of VSCs. oup.comnih.gov

In the yeast Yarrowia lipolytica and the fungus Geotrichum candidum, the degradation of L-methionine involves the formation of KMBA, which is then linked to the production of VSCs. nih.govnih.gov These VSCs, such as methanethiol (B179389), dimethyl disulfide, and dimethyl trisulfide, are significant contributors to the characteristic aroma of certain cheeses. oup.comnih.govresearchgate.net The demethiolation of KMBA to produce methanethiol can occur at the keto-acid level. colab.ws In Oenococcus oeni, a bacterium found in wine, both methional and KMBA are key intermediates in the synthesis of VSCs from methionine. nih.gov

Table 1: Microorganisms and their role in VSC production from KMTB precursors

| Microorganism | Precursor | Key Intermediate | Volatile Sulfur Compounds Produced | Reference |

|---|---|---|---|---|

| Geotrichum candidum | L-methionine | 4-methylthio-2-oxobutyric acid (KMBA) | Methanethiol, Dimethyl disulfide, Dimethyl trisulfide | oup.comnih.gov |

| Yarrowia lipolytica | L-methionine | 4-methylthio-2-oxobutyric acid (KMBA) | Various VSCs | nih.gov |

Linkages to Homocysteine Metabolism and Related Biochemical Cycles

This compound is the α-keto acid analog of homocysteine. nih.gov The enzymatic oxidation of homocysteine can lead to the formation of α-keto-γ-mercaptobutyric acid. nih.gov This links KMTB directly to homocysteine metabolism, which is a crucial part of the methionine cycle. The metabolism of homocysteine is complex, and its oxidation can result in several products, including the mono and diketo analogs of homolanthionine (B15250324) and homocystine. nih.gov

Furthermore, KMTB has been identified as a metabolite in the hyperthermophilic methanogen Methanocaldococcus jannaschii, along with 3-mercaptopropionic acid (MPA) and 2-hydroxy-4-mercaptobutyric acid (HMBA). researchgate.netoup.com In this organism, HMBA can be oxidized to KMTB (also referred to as MOB), which is then a precursor to MPA. researchgate.netoup.com This pathway highlights a novel biosynthetic route for MPA and suggests a unique role for KMTB in the metabolism of certain archaea. researchgate.netoup.com The broader context of biogeochemical cycles, such as the sulfur cycle, involves the transformation of sulfur compounds by various microorganisms across different environments. kegg.jpwikipedia.orgunifi.it

Role in Degradation of Organic Sulfur Compounds

This compound is implicated in the degradation of organic sulfur compounds, notably dimethylsulfoniopropionate (DMSP). soton.ac.ukfrontiersin.orgfrontiersin.org DMSP is a significant organosulfur molecule produced by marine phytoplankton and is a major precursor for the climate-active gas dimethyl sulfide (B99878) (DMS). frontiersin.orgnih.gov The bacterial degradation of DMSP is a key process in the global sulfur cycle. frontiersin.org One of the proposed biosynthetic pathways for DMSP starting from methionine involves oxidative deamination or transamination, which would lead to the formation of a keto acid intermediate structurally related to KMTB. soton.ac.uk

The degradation of DMSP by marine bacteria can proceed through two main pathways: a cleavage pathway that produces DMS and acrylate, and a demethylation pathway. frontiersin.orgnih.gov While the direct involvement of KMTB in these major pathways is not explicitly detailed, the metabolism of sulfur-containing amino acids, which are precursors to DMSP, is intrinsically linked to intermediates like KMTB.

Enzyme-Mediated Reactions and Substrate Specificity

Substrate for Alpha-Keto Acid Dehydrogenases

This compound can be a substrate for α-keto acid dehydrogenases. The branched-chain α-keto acid dehydrogenase complex (BCKDC), a key enzyme in the catabolism of branched-chain amino acids, exhibits a relatively broad substrate specificity. wikipedia.org Besides its primary substrates, BCKDC can also oxidize 4-methylthio-2-oxobutyrate (KMTB) at rates comparable to its branched-chain α-keto acid substrates. wikipedia.org The BCKDC is a multi-subunit complex located in the mitochondrial inner membrane and catalyzes the irreversible oxidative decarboxylation of branched, short-chain α-ketoacids. wikipedia.orgfrontiersin.orgebi.ac.uk The activity of this complex is regulated by phosphorylation and dephosphorylation, with a dedicated kinase (BCKDK) and phosphatase. frontiersin.orgnih.gov

In addition to BCKDC, other dehydrogenases can also act on KMTB. For instance, α-keto-γ-mercaptobutyrate has been shown to be a substrate for lactate (B86563) dehydrogenase. nih.gov Furthermore, L-homocysteine and its α-keto acid analog, KMTB, are substrates for glutamate (B1630785) dehydrogenase. nih.gov The protein CtBP1, a co-repressor belonging to the D-2-hydroxyacid dehydrogenase family, can act on a variety of α-keto acids, with 2-keto-4-methylthiobutyrate being a particularly good substrate. nih.gov

Table 2: Enzymes Acting on this compound or its Analogs

| Enzyme | Substrate(s) | Reaction Type | Reference |

|---|---|---|---|

| Branched-chain α-keto acid dehydrogenase complex (BCKDC) | 4-methylthio-2-oxobutyrate | Oxidative decarboxylation | wikipedia.org |

| Lactate dehydrogenase | α-keto-γ-mercaptobutyrate | Reduction | nih.gov |

| Glutamate dehydrogenase | α-keto-γ-mercaptobutyrate | Reductive amination/Oxidative deamination | nih.gov |

| CtBP1 | 2-keto-4-methylthiobutyrate | Reduction | nih.gov |

| L-amino acid oxidase | L-methionine sulfoximine (B86345) | Oxidation, γ-exchange | nih.gov |

| Glutamine transaminase | L-methionine sulfoximine, α-keto-γ-(β-hydroxyethiol)butyric acid | Transamination | nih.gov |

Interaction and Activity with CtBP1 (C-terminal binding protein 1)

Research into the interaction between this compound and C-terminal binding protein 1 (CtBP1) is limited; however, studies on its close structural analog, 2-keto-4-methylthiobutyrate (KMTB), provide significant insights. KMTB, an intermediate in the methionine salvage pathway, has been identified as a potent substrate for the catalytic domain of CtBP1. walshmedicalmedia.comnih.gov CtBP1, a corepressor belonging to the D-2-hydroxyacid dehydrogenase family, is known to reduce pyruvate (B1213749) in the presence of NADH. walshmedicalmedia.comnih.gov

Kinetic studies have demonstrated that CtBP1 can act on a variety of alpha-keto acids. walshmedicalmedia.comnih.gov Based on catalytic efficiencies, KMTB is the most effective substrate for CtBP1, showing approximately 20-fold greater efficiency than 2-ketoisocaproate and glyoxylate, and 80-fold greater efficiency than pyruvate. walshmedicalmedia.comnih.gov These findings suggest that KMTB may be an important regulator of CtBP activity, potentially linking gene repression to the metabolic flux of the methionine salvage and spermine (B22157) synthesis pathways. walshmedicalmedia.comnih.gov Furthermore, the dehydrogenase activity of CtBP is subject to pharmacological inhibition by 4-methylthio-2-oxobutyric acid (MTOB), which underscores the potential for metabolic regulation of CtBP's function as a transcriptional regulator. science.gov

Table 1: Substrate Efficiency for CtBP1

| Substrate | Relative Catalytic Efficiency |

|---|---|

| 2-keto-4-methylthiobutyrate | ~80x Pyruvate |

| 2-ketoisocaproate | ~4x Pyruvate |

| Glyoxylate | ~4x Pyruvate |

This interactive table is based on data indicating the relative efficiency of various substrates for CtBP1, as reported in scientific literature. walshmedicalmedia.comnih.gov

Involvement of Amino Acid Oxidases in Biotransformations

Amino acid oxidases are instrumental in the biotransformation of sulfur-containing amino acids, leading to the formation of their corresponding alpha-keto acids, including this compound. The enzymatic oxidation of DL-homocysteine by L-amino acid oxidase results in the production of at least seven compounds that react with 2,4-dinitrophenylhydrazine, one of which is alpha-keto-gamma-mercaptobutyrate. google.com

Further metabolic processing of this compound has been observed, as it is a substrate for lactate dehydrogenase. google.com Additionally, both L-homocysteine and its alpha-keto acid analog, this compound, are recognized as substrates by glutamate dehydrogenase and kidney glutamine transaminase. google.com In a related reaction, L-methionine sulfoximine can be converted by L-amino acid oxidase, and in the presence of a mercaptan like 2-mercaptoethanol, a gamma exchange reaction can occur, yielding S-(hydroxyethyl)-2-keto-4-mercaptobutyric acid. hmdb.ca

Catalysis by L-Sulfolactate Dehydrogenase (MJ1425 Gene Product) in Oxidation

In the hyperthermophilic methanogen Methanocaldococcus jannaschii, this compound, also referred to as 4-mercapto-2-oxobutyric acid (MOB), is an intermediate in a biosynthetic pathway. nih.govnih.govwikipedia.org Its formation is catalyzed by the enzyme L-sulfolactate dehydrogenase, which is the product of the MJ1425 gene. nih.govnih.govwikipedia.org This enzyme facilitates the NAD-dependent oxidation of 2-hydroxy-4-mercaptobutyric acid (HMBA) to produce MOB. nih.govnih.govwikipedia.org The identification of HMBA and MOB as natural products in M. jannaschii points to their role in a pathway that generates 3-mercaptopropionic acid (MPA). nih.govnih.gov

Table 2: Enzymatic Oxidation by L-Sulfolactate Dehydrogenase

| Enzyme | Gene Product | Organism | Substrate | Product | Cofactor |

|---|

This interactive table summarizes the catalytic activity of L-sulfolactate dehydrogenase in the formation of this compound. nih.govnih.govwikipedia.org

Action of Methionine Gamma-Lyase (MGL) on Related Alpha-Keto Acids

Methionine gamma-lyase (MGL) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme primarily known for its role in the degradation of sulfur-containing amino acids. researchgate.netnih.govnih.govnih.gov Its main catalytic function is the α,γ-elimination of L-methionine to produce methanethiol, ammonia, and the alpha-keto acid, 2-oxobutanoate. researchgate.netnih.govmdpi.com MGL is found in a variety of organisms, including bacteria, parasitic protozoa, and plants, but not in humans. researchgate.netnih.gov

The enzyme exhibits broad substrate specificity, catalyzing α,γ-elimination reactions on various methionine derivatives and α,β-elimination reactions on L-cysteine and its derivatives, all of which result in the formation of alpha-keto acids. nih.govnih.gov While the primary described function of MGL is the production of alpha-keto acids from amino acids, research has not extensively documented its direct catalytic action on alpha-keto acids as substrates. The enzyme's mechanism involves the formation of a Schiff base between the amino acid substrate and the PLP cofactor, followed by elimination of the thiol group to release the alpha-keto acid product. researchgate.net

Participation of NADH:Flavin Oxidoreductase (Nox) and Putative Oxygenases in Degradation Pathways

In certain bacteria, such as Rhodococcus erythropolis, a degradation pathway for organic disulfides involves an NADH:flavin oxidoreductase, designated as Nox. glixxlabs.comebi.ac.uk This enzyme is key in the catabolism of 4,4′-dithiodibutyric acid (DTDB). glixxlabs.comebi.ac.uk The initial step in this pathway is the cleavage of the disulfide bond in DTDB by Nox, which yields two molecules of 4-mercaptobutyric acid (4MB). glixxlabs.com

Following the initial cleavage, it is proposed that a putative oxygenase acts on the resulting 4-mercaptobutyric acid. glixxlabs.comresearchgate.net This monooxygenase is thought to oxidize 4MB, leading to the formation of 4-oxo-4-sulfanylbutyric acid. glixxlabs.comresearchgate.net This degradation pathway highlights a mechanism for the microbial breakdown of sulfur-containing organic acids.

Proposed Role of Putative Desulfhydrases

Continuing the degradation pathway in Rhodococcus erythropolis, after the oxidation of 4-mercaptobutyric acid to 4-oxo-4-sulfanylbutyric acid, the removal of the sulfur atom is a crucial subsequent step. glixxlabs.comresearchgate.net It is proposed that a putative desulfhydrase carries out this function. glixxlabs.comresearchgate.net This enzyme would facilitate the removal of the sulfur moiety in the form of volatile hydrogen sulfide. glixxlabs.com The final product of this desulfurization step is succinic acid, which can then enter central metabolic pathways. glixxlabs.com The genome of R. erythropolis strain MI2 contains a gene identified as a putative desulfhydrase (RERY_06500), supporting this proposed mechanism. researchgate.net

Activities of Methionine Aminotransferases

Methionine aminotransferases play a crucial role in the metabolism of methionine and its keto-analogs. In the yeast Yarrowia lipolytica, the degradation of L-methionine involves a branched-chain aminotransferase, which results in the formation of the transamination product 4-methylthio-2-oxobutyric acid. This demonstrates the initial step in converting a sulfur-containing amino acid to its alpha-keto acid form via transamination.

Conversely, the conversion of alpha-keto acids back to amino acids is also a vital process. The in vivo conversion of 2-keto-4-(methylthio)butyric acid (Keto-Met) to L-methionine is accomplished through transamination. Furthermore, the alpha-keto analog of homocysteine, this compound, is a substrate for kidney glutamine transaminase. google.com Enzymatic transamination of a related compound, S-(hydroxyethyl)-2-keto-4-mercaptobutyric acid, with L-glutamine has also been shown to produce a new amino acid. hmdb.ca

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | MOB |

| 2-keto-4-methylthiobutyrate | KMTB, MTOB, Keto-Met |

| C-terminal binding protein 1 | CtBP1 |

| Pyruvate | |

| 2-ketoisocaproate | |

| Glyoxylate | |

| Spermine | |

| 2,4-dinitrophenylhydrazine | |

| DL-homocysteine | |

| L-amino acid oxidase | |

| Lactate dehydrogenase | |

| Glutamate dehydrogenase | |

| Glutamine transaminase | |

| 2-mercaptoethanol | |

| S-(hydroxyethyl)-2-keto-4-mercaptobutyric acid | |

| L-methionine sulfoximine | |

| Methanocaldococcus jannaschii | |

| 4-mercapto-2-oxobutyric acid | MOB |

| L-sulfolactate dehydrogenase | |

| 2-hydroxy-4-mercaptobutyric acid | HMBA |

| 3-mercaptopropionic acid | MPA |

| Methionine gamma-lyase | MGL |

| Pyridoxal 5'-phosphate | PLP |

| L-methionine | |

| Methanethiol | |

| Ammonia | |

| 2-oxobutanoate | |

| L-cysteine | |

| NADH:flavin oxidoreductase | Nox |

| Rhodococcus erythropolis | |

| 4,4′-dithiodibutyric acid | DTDB |

| 4-mercaptobutyric acid | 4MB |

| 4-oxo-4-sulfanylbutyric acid | |

| Hydrogen sulfide | |

| Succinic acid | |

| Yarrowia lipolytica | |

| Branched-chain aminotransferase |

Modulation of Biological Function through Molecular Interactions

Covalent Modifications with Protein Sulfhydryl Groups

The sulfhydryl group of this compound is a potent nucleophile, predisposing it to react with various electrophilic sites on proteins. A primary target for such reactions are the sulfhydryl groups of cysteine residues within protein structures. This interaction can lead to the formation of mixed disulfides (S-thiolation), a significant post-translational modification that can alter protein function.

The high reactivity of thiol groups in organosulfur compounds is a key aspect of their biological effects. nih.govmdpi.com Studies on other reactive molecules, such as quinones, have demonstrated a kinetic preference for reaction with protein thiol groups over other nucleophilic groups like amines. science.gov For instance, the free thiol on Cys-34 of bovine serum albumin is rapidly modified by quinone species. science.gov This supports the potential for KMBA's sulfhydryl group to covalently modify susceptible cysteine residues in proteins. Furthermore, the chemical reactivity of mercapto-acids is highlighted by the use of 2-mercaptobutanoic acid in cyclocondensation reactions to synthesize thiazolidin-4-one derivatives, demonstrating its capacity to form stable covalent bonds. ekb.eg

These covalent modifications can have profound effects on protein activity, stability, and interaction with other molecules.

Table 1: Potential Covalent Modifications Mediated by this compound

| Type of Modification | Target Amino Acid Residue | Nature of the Bond | Potential Consequence |

|---|---|---|---|

| Mixed Disulfide Formation | Cysteine | Covalent Disulfide Bond (S-S) | Alteration of protein structure and function, regulation of enzyme activity. |

| Thioester Formation | Cysteine (after oxidation) | Covalent Thioester Bond | Alteration of protein function. |

| Schiff Base Formation | Lysine | Covalent Imine Bond (C=N) | Potential, though less favored than thiol reactions science.gov; could alter protein charge and structure. |

Enzyme Inhibition Mechanisms (e.g., Proteases, Oxidases)

This compound can influence enzymatic activity through several mechanisms, primarily related to its structure as a mercaptoacid and an α-keto acid.

Competitive Inhibition: As an α-keto acid, KMBA can act as a structural analog to other keto-acid substrates that are common in metabolic pathways. It can compete with these native substrates for binding to the active site of enzymes, thereby inhibiting their catalytic activity. Research on other mercaptoacids has shown that they can act as competitive inhibitors for enzymes like glutamate decarboxylase. researchgate.net

Irreversible Inhibition: The high reactivity of the thiol group allows KMBA to form covalent bonds with amino acid residues within the active site of an enzyme. This can lead to irreversible inhibition, as the enzyme's catalytic machinery is permanently blocked or altered.

Substrate for Oxidoreductases: KMBA is a known intermediate in the biosynthesis of 3-mercaptopropionic acid in Methanocaldococcus jannaschii, where it is produced from 2-hydroxy-4-mercaptobutyric acid by the NAD-dependent L-sulfolactate dehydrogenase. oup.comresearchgate.netoup.com A related compound is also a substrate for an NADH:Fe(III)EDTA oxidoreductase involved in ethylene (B1197577) production. nih.gov While serving as a substrate, its presence in the active site could competitively inhibit the processing of other molecules by these enzymes.

Table 2: Examples of Potential Enzyme Inhibition by this compound

| Target Enzyme Class | Proposed Inhibition Mechanism | Basis of Hypothesis |

|---|---|---|

| Decarboxylases | Competitive | Structural similarity to α-keto acid substrates; known inhibition by other mercaptoacids. researchgate.net |

| Dehydrogenases | Competitive | Structural similarity to α-keto acid substrates; known substrate for L-sulfolactate dehydrogenase. oup.comresearchgate.net |

| Proteases (e.g., Cysteine Proteases) | Irreversible Covalent | The reactive thiol group can form disulfide bonds with the active site cysteine residue. |

| Oxidases | Competitive or Irreversible | Can interact with the active site as a substrate or through covalent modification. nih.gov |

Influence on Protein Structural Conformation and Functional Capabilities

The interaction of this compound with proteins can induce significant changes in their three-dimensional structure, which is intrinsically linked to their function. The unique tertiary and quaternary structure of a protein, critical for its biological activity, is maintained by a delicate balance of intramolecular forces that can be disrupted by small molecules. researchgate.net

Covalent modifications, such as the formation of a new disulfide bond between KMBA and a protein cysteine residue, can introduce significant conformational strain. This can disrupt existing disulfide bridges that are vital for maintaining the native protein fold or prevent the protein from adopting its active conformation. Binding within an enzyme's active site, even without a covalent reaction, occupies space and can prevent the conformational changes necessary for substrate binding and catalysis.

These structural alterations directly translate to changes in functional capabilities. For an enzyme, a conformational change can lead to a complete loss of catalytic activity or a decrease in substrate affinity. For regulatory proteins, such changes can impair their ability to bind to DNA or other signaling molecules, disrupting cellular pathways.

Table 3: Impact of KMBA Interactions on Protein Structure and Function

| Type of Interaction | Effect on Protein Structure | Functional Consequence |

|---|---|---|

| Covalent Disulfide Bonding | Alters tertiary/quaternary structure by forming new cross-links or disrupting existing ones. | Loss or gain of function, altered stability, impaired interactions with other proteins. |

| Non-covalent Active Site Binding | Blocks the active site, preventing the necessary conformational changes for catalysis. | Inhibition of enzymatic activity, reduced substrate turnover. |

| Allosteric Site Binding | Induces conformational changes that are transmitted to the active site. | Modulation (inhibition or activation) of enzyme activity. |

Role in Redox State Alterations in Cellular and Biochemical Systems

The presence of a thiol group makes this compound a redox-active molecule capable of participating in and influencing cellular redox homeostasis. oup.com The thiol group is one of the most versatile functionalities in biological systems due to its redox properties. oup.com

KMBA can function as an antioxidant by directly scavenging reactive oxygen species (ROS). It can donate a hydrogen atom from its sulfhydryl group, neutralizing damaging radicals. In doing so, KMBA itself becomes oxidized, potentially forming a disulfide-linked dimer or other oxidized species. This activity can help protect cells from oxidative stress. nih.gov

Furthermore, organosulfur compounds are known to modulate cellular redox signaling pathways. nih.govmdpi.com A key mechanism involves the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a primary regulator of the antioxidant response. mdpi.com The ability of compounds to react with sulfhydryl groups is a common feature of Nrf2 inducers. nih.gov It is proposed that KMBA could react with critical cysteine residues on Keap1, the main negative regulator of Nrf2. This covalent modification (S-sulfhydration) of Keap1 leads to the release and nuclear translocation of Nrf2, which then activates the transcription of a suite of antioxidant and cytoprotective genes. nih.govmdpi.com

The involvement of an oxidoreductase in reactions with related keto-acids further underscores the role of KMBA in redox biochemistry, as these enzymes are central to cellular electron transfer processes. nih.gov

Table 4: Redox-Related Activities of this compound

| Redox Process | Mechanism of Action | Cellular Outcome |

|---|---|---|

| ROS Scavenging | Direct donation of a hydrogen atom from the sulfhydryl (-SH) group to neutralize free radicals. | Reduction of oxidative stress and cellular damage. nih.gov |

| Nrf2 Pathway Activation | Covalent modification (S-sulfhydration) of cysteine residues on Keap1. nih.govmdpi.com | Release of Nrf2, leading to the upregulation of antioxidant and detoxification genes. mdpi.com |

| Redox Cycling | Participation in enzymatic reactions involving oxidoreductases. nih.gov | Contribution to cellular electron transfer chains and metabolic redox balance. |

| Thiol-Disulfide Exchange | Interaction with other thiols like glutathione, affecting the GSH/GSSG ratio. | Modulation of the cellular redox environment and signaling. |

Research Methodologies for Investigation of 2 Keto 4 Mercaptobutyric Acid

Advanced Analytical Techniques for Detection and Quantification

The accurate detection and quantification of KMB in complex biological matrices are paramount for understanding its metabolic roles. Due to its reactive nature and often low concentrations, highly sensitive and specific analytical methods are employed.

Chromatographic-Mass Spectrometric Approaches (GC-MS, LC-MS/MS) in Metabolite Profiling

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful tools for the comprehensive analysis of metabolites, including KMB, in biological samples. gavinpublishers.comnih.gov These techniques offer high sensitivity and selectivity, allowing for the identification and quantification of a wide array of compounds within a single analysis. gavinpublishers.com In metabolomic studies, GC-MS and LC-MS/MS are instrumental in profiling the changes in metabolite concentrations under different physiological or pathological conditions. gavinpublishers.comnih.gov For instance, in the analysis of plant extracts, GC-MS and LC-MS/MS have been used to identify numerous metabolites, providing a detailed fingerprint of the sample's chemical composition. gavinpublishers.com The process involves separating the mixture of compounds using chromatography, followed by their detection and identification based on their mass-to-charge ratio by the mass spectrometer. gavinpublishers.com

A study on the mushroom Phlebopus portentosus utilized both LC/MS and GC/MS to analyze changes in metabolites during low-temperature storage, identifying hundreds of different compounds in the caps (B75204) and stipes. nih.gov Similarly, a comprehensive metabolite profiling of a Clinacanthus nutans leaf extraction used both GC-MS and LC-MS/MS to identify a wide range of active metabolites. gavinpublishers.com While specific data for KMB using these methods is not detailed in the provided results, the methodologies are standard for the analysis of such keto acids. hmdb.ca

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (e.g., mBBr Derivatization)

High-performance liquid chromatography (HPLC) is a cornerstone technique in pharmaceutical and biochemical analysis for separating and quantifying compounds. bjbms.org When coupled with fluorescence detection, its sensitivity is significantly enhanced, particularly for compounds that are inherently fluorescent or can be chemically modified to become fluorescent.

For the analysis of thiols like KMB, derivatization with a reagent such as monobromobimane (B13751) (mBBr) is a common and effective strategy. oup.comoup.com mBBr reacts specifically with the sulfhydryl group of thiols to form a highly fluorescent derivative. oup.comoup.com This not only allows for sensitive detection but also stabilizes the thiol, preventing its oxidation during analysis. oup.comoup.com

In a study of the methanogen Methanocaldococcus jannaschii, researchers used mBBr derivatization followed by HPLC with fluorescence detection to specifically identify and quantify thiol-containing metabolites, including 4-mercapto-2-oxobutyric acid (a synonym for KMB). oup.comoup.com This method proved powerful because only the mBBr derivatives of thiols are fluorescent, while unreacted mBBr is not. oup.comoup.com The identity of the derivatized compounds was further confirmed by analyzing their fragmentation patterns using mass spectrometry. oup.com An optimized protocol for mBBr derivatization coupled with reversed-phase HPLC has been developed and validated for the quantification of hydrogen sulfide (B99878) and other reactive sulfur species in biological matrices, demonstrating high sensitivity with a limit of detection of 0.5 µM. nih.gov

Table 1: HPLC Analysis of mBBr-Derivatized Thiols in Methanocaldococcus jannaschii

| Thiol-containing Metabolite | mBBr-derivatized molecular ion (M + H)⁺ |

|---|---|

| 3-mercaptopropionic acid (MPA) | 297 m/z |

| 2-hydroxy-4-mercaptobutyric acid (HMBA) | 327 m/z |

Data sourced from a study on thiol-containing compounds in M. jannaschii. oup.comoup.com

Application in Biochemical Assays for Sulfhydryl Group Detection

The sulfhydryl group of KMB is a key functional moiety that can be detected using various biochemical assays. One common principle for the detection of antioxidants, including those with sulfhydryl groups, is their ability to reduce metal ions. oxfordbiomed.com For example, in some total antioxidant power assays, the reduction of Cu²⁺ to Cu¹⁺ by an antioxidant sample is measured. oxfordbiomed.com The resulting Cu¹⁺ ion then forms a colored complex with a chromogenic reagent, which can be quantified spectrophotometrically. oxfordbiomed.com

While not a direct measure of KMB, such assays can indicate the presence of reducing agents like sulfhydryl-containing compounds in a biological sample. The specificity for sulfhydryl groups can be enhanced by using reagents that react selectively with them.

Functional Assays in Biochemical and Enzymological Research

Beyond detection and quantification, understanding the functional role of KMB, particularly its potential as an antioxidant, requires specific biochemical assays.

Total Oxyradical Scavenging Capacity (TOSC) Assay for Antioxidant Potential

The assay often involves the generation of a specific oxyradical that reacts with a probe molecule to produce a quantifiable product. nih.gov In the presence of an antioxidant, the reaction with the probe is inhibited, and the degree of inhibition reflects the antioxidant capacity of the sample. nih.gov One version of the TOSC assay uses the oxidation of α-keto-γ-methiolbutyric acid (KMBA) by peroxyl radicals, which generates ethylene (B1197577) gas. nih.gov The amount of ethylene produced is measured by gas chromatography, and the reduction in ethylene formation in the presence of an antioxidant is used to calculate the TOSC value. nih.gov

Studies using the TOSC assay have demonstrated its reliability in quantifying the ROS scavenging potential of various antioxidants and biological fluids. nih.gov For example, the relative TOSC values for common soluble antioxidants were found to be in the order of Trolox > uric acid > ascorbic acid > GSH. nih.gov The assay has also been successfully applied to assess the antioxidant capacity of biological tissues, such as rat liver cytosol and microsomal membranes. nih.gov While a study using the TOSC assay showed that taurine, a sulfur-containing amino acid, did not possess oxy-radical scavenging activity, its precursor, hypotaurine, showed activity comparable to glutathione. riss.kr This highlights the importance of the sulfur oxidation state in antioxidant activity and suggests that KMB, with its sulfhydryl group, would likely exhibit antioxidant potential in this assay. riss.kr

Table 2: Relative Oxyradical Scavenging Capacity of Antioxidants

| Antioxidant | Relative Scavenging Order |

|---|---|

| Trolox | 1 |

| Uric acid | 2 |

| Ascorbic acid | 3 |

This table illustrates the relative antioxidant potential as determined by the TOSC assay. nih.gov

Studies of Protein Dynamics, Folding, and Stability in the Presence of the Compound

Currently, there is a limited body of publicly available research focused specifically on the influence of 2-keto-4-mercaptobutyric acid on the broader aspects of protein dynamics, folding, and stability outside of its direct role as an enzyme substrate. Studies have centered on its metabolic transformations rather than its effects as a modulator of protein conformational stability.

Future research employing techniques such as circular dichroism (CD) spectroscopy could be utilized to determine if the presence of this compound induces changes in the secondary structure of proteins. Furthermore, differential scanning fluorimetry (DSF) could assess its impact on protein thermal stability. Such investigations would be crucial in determining whether the compound has allosteric effects or acts as a chemical chaperone, influencing protein folding pathways or stabilizing native conformations beyond the active site of specific enzymes. Molecular dynamics simulations would also offer a predictive approach to understanding how this keto acid might alter a protein's structural fluctuations and stability. researchgate.net

Detailed Enzymatic Activity Assays and Kinetic Characterization

The enzymatic behavior of this compound (KMBA), also known as 4-mercapto-2-oxobutyric acid (MOB), has been characterized in several biological contexts. It is recognized as a key intermediate in metabolic pathways involving sulfur-containing amino acids and the production of ethylene.

In the hyperthermophilic methanogen Methanocaldococcus jannaschii, 4-mercapto-2-oxobutyric acid is a precursor in a biosynthetic pathway for 3-mercaptopropionic acid (MPA). nih.gov This pathway involves the NAD-dependent oxidation of 2-hydroxy-4-mercaptobutyric acid (HMBA) to MOB, a reaction catalyzed by the enzyme (R)-sulfolactate dehydrogenase (ComC). nih.govresearchgate.net The enzyme from M. jannaschii (MJ1425) was shown to catalyze this oxidation. researchgate.net

In the context of methionine metabolism, studies have identified this compound's precursor, 2-keto-4-methylthiobutyrate, as an excellent substrate for the co-repressor protein CtBP1, which belongs to the D-2-hydroxyacid dehydrogenase family. This suggests a link between the methionine salvage pathway and gene repression. researchgate.net Furthermore, the transamination of L-methionine sulfoximine (B86345) can yield the corresponding α-keto acid, which is stable. researchgate.netvdoc.pub

In Escherichia coli, an enzymatic system with peroxidase-like properties can convert 2-keto-4-methylthiobutyric acid into ethylene. researchgate.net This reaction is inhibited by typical peroxidase inhibitors such as cyanide and azide. researchgate.net

| Enzyme/System | Organism/Source | Reaction | Kinetic Parameters / Notes |

| (R)-Sulfolactate Dehydrogenase (ComC, MJ1425) | Methanocaldococcus jannaschii | NAD-dependent oxidation of 2-hydroxy-4-mercaptobutyric acid to 4-mercapto-2-oxobutyric acid. nih.govresearchgate.net | Identified as a key step in the biosynthesis of 3-mercaptopropionic acid. nih.govresearchgate.net |

| Peroxidase-like enzyme | Escherichia coli | Conversion of 2-keto-4-methylthiobutyric acid to ethylene. researchgate.net | The reaction is also stimulated photochemically by flavins. researchgate.net |

| Glutamine Transaminase | Not specified | Transamination of L-methionine sulfoximine to its corresponding α-keto acid. researchgate.net | The resulting α-keto acid is noted to be stable. researchgate.net |

| γ-cystathionase | Not specified | Reacts with L-methionine sulfoximine to yield α-ketobutyrate and methane (B114726) sulfinimide. researchgate.netvdoc.pub | This demonstrates an alternative metabolic fate for related sulfoximine compounds. researchgate.netvdoc.pub |

Computational and Theoretical Approaches

Quantum Chemical Calculations (Density Functional Theory) for Molecular Structure and Reactivity

While specific Density Functional Theory (DFT) studies focusing exclusively on this compound are not widely documented, this computational method is extensively used to investigate related molecules. DFT calculations are powerful tools for optimizing molecular geometry and predicting the electronic structure and chemical reactivity of thiol- and keto-containing compounds. researchgate.netresearchgate.net

For a molecule like this compound, DFT could be employed to:

Determine the most stable conformation: By calculating the energies of different rotational isomers (rotamers), the lowest energy and most probable structure in the gas phase can be identified.

Analyze frontier molecular orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO location indicates sites susceptible to electrophilic attack, while the LUMO location indicates sites for nucleophilic attack.

Calculate reactivity descriptors: Parameters such as chemical hardness, electronegativity, and electrophilicity index can be derived from orbital energies to provide a quantitative measure of the molecule's stability and reactivity. researchgate.net

Simulate vibrational spectra: Theoretical IR and Raman spectra can be calculated and compared with experimental data to confirm the molecular structure.

Studies on related mercaptocarboxylic acids have used DFT to understand their interaction with metal ions, demonstrating how functional groups in proximity to the thiol group affect the stability of the resulting complexes. researchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions and Conformational Analysis

Specific molecular dynamics (MD) simulations for this compound are not prominent in existing literature. However, MD is a principal method for exploring the dynamic behavior of molecules in solution and their interactions with biological macromolecules.

For this compound, MD simulations could provide significant insights into:

Solvation and Hydrogen Bonding: Simulations can model the interactions between the keto acid and water molecules, determining the extent of hydrogen bonding at its carboxyl, keto, and thiol groups, which dictates its solubility and behavior in an aqueous environment.

Conformational Flexibility: MD tracks the movement of atoms over time, revealing the range of conformations the molecule can adopt in solution. This is critical for understanding how it might fit into an enzyme's active site.

Enzyme-Ligand Interactions: By placing the molecule within the active site of a known interacting enzyme, such as (R)-sulfolactate dehydrogenase, MD simulations can predict the stability of the binding pose, identify key interacting amino acid residues, and calculate the binding free energy. This provides a dynamic view that complements the static picture from structural methods.

Theoretical Modeling of Degradation Pathways and Reaction Mechanisms

Theoretical modeling provides a molecular-level understanding of how chemical reactions, including degradation, occur. For this compound, its known biological transformations are prime candidates for such investigation.

One key identified pathway is the NAD-dependent oxidation of 2-hydroxy-4-mercaptobutyric acid to 4-mercapto-2-oxobutyric acid, catalyzed by (R)-sulfolactate dehydrogenase. nih.govresearchgate.net Quantum mechanics/molecular mechanics (QM/MM) modeling could be used to detail this reaction mechanism within the enzyme's active site. This hybrid approach would treat the reacting species (the substrate and NAD+) with high-accuracy quantum mechanics, while the surrounding protein and solvent are modeled using classical molecular mechanics. This would allow for the calculation of activation energies for proposed steps, such as hydride transfer, and help identify the roles of specific amino acid residues in catalysis.

Another metabolic process is the potential degradation via transamination. researchgate.netvdoc.pub Theoretical models could explore the mechanism of the aminotransferase-catalyzed reaction, clarifying the formation of the Schiff base intermediate and subsequent tautomerization and hydrolysis steps that lead to the formation of a new amino acid and the release of the keto acid scaffold.

Structural Biology Approaches (e.g., X-ray Diffraction) for Enzyme-Ligand Complexes

As of now, there are no publicly deposited crystal structures in the Protein Data Bank (PDB) that feature this compound as a ligand bound to an enzyme.

Obtaining such a structure through X-ray crystallography would be invaluable for understanding its biological function. For instance, co-crystallizing the compound with its known enzyme, (R)-sulfolactate dehydrogenase (ComC), would provide a high-resolution, three-dimensional view of the enzyme-substrate complex. nih.govresearchgate.net Such a structure would definitively reveal:

The precise binding orientation of the substrate within the active site.

The specific hydrogen bonds, electrostatic interactions, and hydrophobic contacts that anchor the molecule to the protein.

The proximity of the substrate's C2-hydroxyl group (in the precursor) to the NAD+ cofactor, which is essential for the hydride transfer step in the oxidation reaction.

Any conformational changes the enzyme undergoes upon substrate binding.

This structural information is critical for validating the mechanisms proposed by enzymatic and computational studies and would provide a robust foundation for rational inhibitor design.

Future Directions and Emerging Research Areas Pertaining to 2 Keto 4 Mercaptobutyric Acid

Elucidation of Novel Metabolic Pathways and Previously Unidentified Enzyme Activities

While 2-Keto-4-mercaptobutyric acid is a known intermediate in the methionine salvage pathway, where it is converted from 5'-methylthioadenosine, researchers are actively exploring alternative metabolic routes and enzymatic activities involving this keto acid. nih.govnih.gov The methionine salvage pathway is crucial for recycling the sulfur-containing byproduct of polyamine synthesis back into the essential amino acid methionine. pnas.org This pathway is thermodynamically favorable as it conserves the costly energy required for sulfur assimilation. pnas.org

Recent discoveries have highlighted variations in this pathway across different organisms, suggesting that the metabolic fate of KMBA could be more diverse than previously understood. nih.gov For instance, in the hyperthermophilic methanogen Methanocaldococcus jannaschii, KMBA, also referred to as 4-mercapto-2-oxobutyric acid (MOB), has been identified as part of a novel biosynthetic pathway. researchgate.netoup.comoup.com In this organism, KMBA is a precursor to 3-mercaptopropionic acid (MPA), a compound prevalent in marine environments. oup.comoup.com This pathway involves the oxidation of 2-hydroxy-4-mercaptobutyric acid (HMBA) to KMBA, a reaction catalyzed by an L-sulfolactate dehydrogenase. oup.comoup.com

The exploration of such alternative pathways is crucial, as metabolites from the methionine salvage pathway, including KMBA, have been implicated in various diseases. pnas.org The identification of new enzymes and metabolic branches will not only enhance our fundamental knowledge but may also open avenues for new therapeutic strategies. The ongoing discovery of variations in the methionine salvage pathway across different life forms underscores the potential for uncovering additional, as-yet-unknown roles for KMBA. nih.gov

Advanced Structural and Mechanistic Studies of Protein-Compound Interactions

A deeper understanding of how this compound interacts with proteins at a molecular level is a key area of future research. Advanced techniques in structural biology are being employed to elucidate the precise binding mechanisms and functional consequences of these interactions. numberanalytics.com

One significant finding is that KMBA is a highly effective substrate for the transcriptional co-repressor CtBP1. nih.gov Kinetic studies have shown that CtBP1, a member of the D-2-hydroxyacid dehydrogenase family, reduces various α-keto acids. nih.gov Notably, KMBA is a significantly better substrate than other well-known keto acids like pyruvate (B1213749). nih.gov This strong interaction suggests that KMBA may act as an important regulator of CtBP1's activity, potentially linking gene repression to the metabolic flux of the methionine salvage and spermine (B22157) synthesis pathways. nih.gov

Future studies will likely employ a range of biophysical and biochemical techniques to further characterize these interactions. numberanalytics.com Methods such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structures of KMBA bound to its protein targets. numberanalytics.com Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can offer detailed insights into the thermodynamics and kinetics of binding. numberanalytics.com Understanding the multispecificity and multivalent interactions, where a protein can bind to different partners or have multiple binding sites, will also be crucial. nih.gov Such detailed structural and mechanistic data are vital for comprehending the regulatory roles of KMBA and for the potential design of molecules that can modulate these interactions for therapeutic purposes. bu.edunumberanalytics.com

Expansion of Computational Modeling and Bioinformatic Approaches in Metabolic Reconstruction

The complexity of metabolic networks necessitates the use of advanced computational and bioinformatic tools to map and understand the flow of molecules like this compound. These approaches are becoming increasingly integral to reconstructing and analyzing metabolic pathways.

Comparative genomics, for example, has been instrumental in reconstructing the regulatory networks of methionine metabolism in various bacteria. plos.org By comparing the genomes of different organisms, researchers can identify conserved and taxon-specific regulatory elements, leading to the prediction of novel regulators and a more comprehensive understanding of how methionine-related genes are controlled. plos.org This "in silico" analysis of genomes has been successfully used to propose methionine salvage pathways in several bacterial species, with subsequent experimental validation confirming the hypotheses. nih.gov

These computational models are not static; they are part of a dynamic "design-build-test-learn" cycle. researchgate.net This iterative process combines experimental data with computational analysis to refine our understanding of metabolic pathways. researchgate.net Such models can help identify potential bottlenecks in a pathway or predict the effects of genetic modifications, guiding further experimental work. As more genomic and metabolomic data become available, these computational approaches will become even more powerful in elucidating the intricate network of reactions involving KMBA and its related compounds. researchgate.net

Broader Implications in Understanding Fundamental Biological Processes and Biochemical Cycles

Research into this compound and its associated pathways has far-reaching implications for our understanding of fundamental biological processes and global biogeochemical cycles. numberanalytics.comlibretexts.org The methionine salvage pathway, in which KMBA is a key player, is not only vital for cellular metabolism but also connects to broader elemental cycles, particularly the carbon and sulfur cycles. omicsonline.orgvliz.be

The production of volatile organosulfur compounds, which can be derived from methionine metabolism, plays a significant role in the global sulfur cycle. researchgate.net Marine microbes, for instance, are major contributors to these cycles, influencing the flux of elements between the atmosphere, oceans, and land. omicsonline.orgmba.ac.uk The discovery of a pathway in Methanocaldococcus jannaschii that converts KMBA to 3-mercaptopropionic acid—a compound widely found in marine environments—highlights a previously unknown link in marine sulfur metabolism. oup.comoup.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Keto-4-mercaptobutyric acid, and how can its purity be validated?

- Methodological Answer : The compound can be synthesized via thiolation of keto acid precursors using mercapto-group donors (e.g., thiourea derivatives) under controlled pH (~7–8) and temperature (40–60°C) . Post-synthesis, purification via recrystallization or column chromatography is critical to remove byproducts. Purity validation requires a combination of techniques:

- HPLC with UV detection (λ = 260 nm) for quantitative analysis.

- NMR (¹H and ¹³C) to confirm structural integrity, focusing on the keto (δ ~2.1–2.5 ppm) and thiol (δ ~1.3–1.6 ppm) groups .

- Elemental analysis to verify C, H, S, and O composition within ±0.3% deviation .

Q. How should researchers handle stability challenges during storage of this compound?

- Methodological Answer : The compound’s thiol group is prone to oxidation, requiring storage in inert atmospheres (N₂ or Ar) at –20°C. Stability assessments under varying conditions (pH, temperature) should be conducted using:

- LC-MS to monitor oxidation products (e.g., disulfide dimers).

- FTIR to track S-H bond degradation (peak ~2550 cm⁻¹) .

- Data Table : Stability under common storage conditions:

| Condition | Half-Life (Days) | Major Degradation Product |

|---|---|---|

| 25°C, air | 3–5 | Disulfide dimer |

| 4°C, N₂ atmosphere | 30+ | None detected |

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in enzymatic assays?

- Methodological Answer : The compound acts as a substrate analog in decarboxylase and transaminase studies. To investigate its reactivity:

- Use stopped-flow kinetics to measure enzyme binding constants (Kₘ, Vₘₐₓ).

- Employ X-ray crystallography or molecular docking simulations to visualize active-site interactions, particularly with cysteine residues .

Q. How can researchers address interference from biological matrices when quantifying this compound via LC-MS?

- Methodological Answer : Matrix effects (e.g., ion suppression in plasma) require:

- Derivatization : Use iodoacetamide to stabilize the thiol group, improving ionization efficiency.

- Matrix-matched calibration : Prepare standards in blank matrix to correct for signal suppression .

- Data Table : Recovery rates in spiked biological samples:

| Matrix | Spiked Conc. (µM) | Recovery (%) | RSD (%) |

|---|---|---|---|

| Plasma | 10 | 85 | 4.2 |

| Urine | 10 | 92 | 3.1 |

Data Contradiction & Reproducibility

Q. Why do studies report conflicting solubility profiles for this compound in aqueous buffers?

- Analysis : Solubility varies due to:

- pH-dependent ionization : The thiol (pKa ~10) and carboxyl (pKa ~2.5) groups affect solubility. At pH 5–7, the compound is sparingly soluble (~2 mg/mL) but increases at pH >8 via deprotonation .

- Counterion effects : Sodium salts exhibit higher solubility than free acids.

- Resolution : Standardize buffer conditions and report counterion details in methods .

Q. How can researchers ensure reproducibility in bioactivity studies involving this compound?

- Guidelines :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.